Hsd17B13-IN-95
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H16F6N4O4 |
|---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
5-hydroxy-N-[4-oxo-3-[2-[2-(trifluoromethoxy)phenyl]ethyl]quinazolin-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C24H16F6N4O4/c25-23(26,27)20-17(35)9-8-16(32-20)21(36)33-15-6-3-5-14-19(15)22(37)34(12-31-14)11-10-13-4-1-2-7-18(13)38-24(28,29)30/h1-9,12,35H,10-11H2,(H,33,36) |
InChI Key |
SPPSPRQAEXJVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-95: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). This liver-specific, lipid droplet-associated enzyme is implicated in the pathogenesis of chronic liver diseases. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, providing a strong rationale for the development of HSD17B13 inhibitors. Hsd17B13-IN-95 is a potent small molecule inhibitor of HSD17B13, designed to replicate the protective effects observed in individuals with genetic variants. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Direct Enzymatic Inhibition
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HSD17B13. HSD17B13 is known to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde[1]. This function places it as a key player in hepatic retinoid metabolism, which is often dysregulated in NAFLD. By binding to the enzyme, this compound blocks this catalytic activity, thereby modulating downstream signaling pathways and cellular processes that contribute to liver injury.
Quantitative Data on HSD17B13 Inhibition
The potency of this compound and other representative HSD17B13 inhibitors has been characterized using various in vitro assays. The following table summarizes key quantitative data for these compounds.
| Compound | Assay Type | Substrate | Potency | Reference |
| This compound | Enzymatic Inhibition | Estradiol | IC50 < 0.1 μM | [2] |
| HSD17B13-IN-4 | Enzymatic Inhibition | Estradiol | Ki ≤ 50 nM | [1] |
| BI-3231 | Enzymatic Inhibition | Estradiol | IC50 = 1.4 ± 0.7 μM | [3] |
| BI-3231 | Enzymatic Inhibition | Retinol | IC50 = 2.4 ± 0.1 μM | [3] |
Signaling Pathways and Biological Rationale
HSD17B13 is strategically located on the surface of lipid droplets within hepatocytes[4][5]. Its expression is upregulated in NAFLD and is under the transcriptional control of the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis[4][5]. This positions HSD17B13 at a critical node in lipid metabolism. The inhibition of HSD17B13 by molecules like this compound is hypothesized to interrupt a pathogenic feedback loop that promotes lipid accumulation and progression to NASH.
Experimental Protocols
The characterization of this compound and other inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
HSD17B13 Enzymatic Inhibition Assay (NAD(P)H-Glo™)
This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH, a cofactor in the oxidation reaction catalyzed by the enzyme.
Principle: HSD17B13 converts a substrate (e.g., β-estradiol or retinol) to its oxidized product, simultaneously reducing NAD+ to NADH. The amount of NADH produced is then measured using a bioluminescent detection system.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense the diluted compound or DMSO (vehicle control) into a 384-well assay plate.
-
Substrate Mix Addition: Add the substrate mix containing β-estradiol and NAD+ in an appropriate assay buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6) to each well.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant HSD17B13 protein to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow the enzymatic reaction to proceed.
-
Detection: Add NAD(P)H-Glo™ detection reagent, which contains a reductase, a proluciferin substrate, and luciferase. The reductase utilizes the NADH produced to generate luciferin.
-
Signal Measurement: After a further incubation period (e.g., 1 hour), measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of NADH produced and thus reflects the HSD17B13 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This assay assesses the ability of an inhibitor to block the RDH activity of HSD17B13 in a cellular context.
Protocol:
-
Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293 or HepG2) and transfect with a vector expressing human HSD17B13.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound or vehicle control.
-
Substrate Addition: Add all-trans-retinol to the cell culture medium.
-
Incubation: Incubate the cells for a specified time (e.g., 8 hours) to allow for the conversion of retinol to retinaldehyde and retinoic acid.
-
Metabolite Extraction: Harvest the cells and extract the retinoids.
-
Quantification: Quantify the levels of retinaldehyde and retinoic acid using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the extent of inhibition of retinoid conversion at different inhibitor concentrations to calculate the cellular potency (EC50).
Thermal Shift Assay (TSA)
TSA is a biophysical assay used to confirm direct binding of an inhibitor to the target protein.
Protocol:
-
Protein and Compound Mixture: Mix purified HSD17B13 protein with a fluorescent dye (e.g., SYPRO Orange) and the test inhibitor or vehicle control.
-
Thermal Denaturation: Gradually increase the temperature of the mixture in a real-time PCR instrument.
-
Fluorescence Monitoring: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds. Monitor the fluorescence intensity as a function of temperature.
-
Melting Temperature (Tm) Determination: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
Data Analysis: A shift in the Tm to a higher temperature in the presence of the inhibitor indicates that the compound binds to and stabilizes the protein, confirming target engagement.
Logical Framework for HSD17B13 Inhibition
The development of this compound is based on a strong foundation of human genetic data and preclinical evidence. The logical flow from genetic observation to therapeutic intervention is outlined below.
Conclusion
This compound represents a targeted therapeutic approach for NAFLD and NASH, grounded in a well-validated biological rationale. Its mechanism of action, centered on the direct inhibition of HSD17B13's enzymatic activity, offers a promising strategy to mitigate the progression of chronic liver disease. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other HSD17B13 inhibitors. As research in this area progresses, a deeper understanding of the intricate role of HSD17B13 in liver pathophysiology will undoubtedly pave the way for novel and effective treatments.
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Hsd17B13-IN-95: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Hsd17B13-IN-95, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibition of HSD17B13 represents a promising therapeutic strategy for these conditions.
While detailed proprietary data for this compound is limited in the public domain, this guide synthesizes available information and outlines the standard methodologies for characterizing such inhibitors.
Quantitative Data Summary
The primary publicly available datum for this compound is its half-maximal inhibitory concentration (IC50) against the enzymatic activity of HSD17B13.
| Compound Name | Target | Assay Substrate | IC50 (µM) | Source |
| This compound | HSD17B13 | Estradiol | <0.1 | [1] |
Note: This data is provided by the commercial vendor MedchemExpress and is referenced to the patent WO2022216626A1.[1]
Experimental Protocols
The in vitro characterization of HSD17B13 inhibitors typically involves a combination of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.
HSD17B13 Biochemical Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of purified HSD17B13.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 protein is purified. A suitable substrate, such as estradiol or leukotriene B4, and the cofactor NAD+ are prepared in an appropriate assay buffer.[2]
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The enzyme, substrate, cofactor, and inhibitor are combined in a microplate. The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
Detection: The enzymatic reaction results in the conversion of NAD+ to NADH. The amount of NADH produced is quantified using a detection reagent that generates a luminescent or fluorescent signal proportional to the NADH concentration.
-
Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
HSD17B13 Cell-Based Assay
Objective: To evaluate the inhibitory activity of a compound in a cellular context, which accounts for cell permeability and potential off-target effects.
Methodology:
-
Cell Culture: A human liver cell line (e.g., HepG2 or Huh7) or a cell line engineered to overexpress HSD17B13 is cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a defined period.
-
Substrate Addition: A cell-permeable substrate for HSD17B13 is added to the culture medium.
-
Lysate Preparation and Analysis: After incubation, the cells are lysed, and the conversion of the substrate is measured, often by mass spectrometry or a specific immunoassay for the product.
-
Data Analysis: The cellular IC50 value is determined by measuring the reduction in product formation at different inhibitor concentrations.
Visualizations
HSD17B13 Signaling Pathway and Inhibition
Caption: HSD17B13 enzymatic activity and its inhibition.
Experimental Workflow for IC50 Determination
References
The Impact of Hsd17B13 Inhibition on Lipid Droplet Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a liver-specific enzyme localized to the surface of lipid droplets, has emerged as a key regulator of hepatic lipid metabolism. Its expression is significantly upregulated in non-alcoholic fatty liver disease (NAFLD), where it is believed to contribute to the pathogenesis of the disease by promoting lipid accumulation and the formation of lipid droplets. Consequently, inhibition of Hsd17B13 presents a promising therapeutic strategy for the treatment of NAFLD and other metabolic disorders characterized by excessive lipid storage. This technical guide provides an in-depth overview of the effects of Hsd17B13 inhibition on lipid droplet formation, with a focus on the potent and selective inhibitor, BI-3231, which serves as a representative compound in the absence of public data on a specific "Hsd17B13-IN-95".
Quantitative Effects of Hsd17B13 Inhibition on Lipid Droplet Formation
The inhibition of Hsd17B13 has been demonstrated to effectively reduce the accumulation of lipids within hepatocytes. The following table summarizes the key quantitative data for the Hsd17B13 inhibitor BI-3231.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 | Effect on Lipid Droplets | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | Recombinant Protein | 1 nM | Not directly measured | [1] |
| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | Recombinant Protein | 13 nM | Not directly measured | [1] |
| BI-3231 | Human HSD17B13 | Cellular Assay | - | Double-digit nM | Significantly decreased triglyceride accumulation | [2] |
| BI-3231 | HSD17B13 | Lipotoxicity Assay | HepG2 cells, primary mouse hepatocytes | Not specified | Significantly decreased triglyceride accumulation under palmitic acid-induced lipotoxic stress | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying the effect of Hsd17B13 inhibitors on lipid droplet formation.
Cell Culture and Induction of Lipotoxicity
This protocol describes the culture of hepatocytes and the induction of lipid accumulation to mimic steatotic conditions.
-
Cell Lines:
-
HepG2 (human liver cancer cell line)
-
Primary mouse hepatocytes
-
-
Culture Media:
-
HepG2: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Primary mouse hepatocytes: Williams' Medium E supplemented with 10% FBS, 1% penicillin-streptomycin, and 100 nM dexamethasone.
-
-
Induction of Lipotoxicity:
-
Plate cells at a desired density in multi-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of palmitic acid (PA) complexed to bovine serum albumin (BSA). A common ratio is a 6:1 molar ratio of PA to BSA.
-
Treat cells with a final concentration of 200-500 µM PA for 16-24 hours to induce lipid droplet formation.
-
Treatment with Hsd17B13 Inhibitor
This protocol outlines the procedure for treating lipid-loaded hepatocytes with an Hsd17B13 inhibitor.
-
Inhibitor Preparation:
-
Dissolve the Hsd17B13 inhibitor (e.g., BI-3231) in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
-
Treatment Protocol:
-
Co-incubate the cells with palmitic acid and various concentrations of the Hsd17B13 inhibitor for the desired treatment period (e.g., 16-24 hours).
-
Include appropriate controls: vehicle control (DMSO) and a positive control if available.
-
Quantification of Lipid Droplets
This section details the methods for staining and quantifying intracellular lipid droplets.
-
Lipid Droplet Staining (Nile Red or BODIPY 493/503):
-
After treatment, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare a staining solution of Nile Red (e.g., 1 µg/mL in PBS) or BODIPY 493/503 (e.g., 1 µM in PBS).
-
Incubate the cells with the staining solution for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) if desired.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify lipid droplet parameters such as:
-
Number of lipid droplets per cell.
-
Total lipid droplet area per cell.
-
Average lipid droplet size.
-
Fluorescence intensity of the lipid droplet stain.
-
-
Triglyceride Quantification Assay
This protocol provides a method for the biochemical quantification of intracellular triglyceride content.
-
After treatment, wash cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer).
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay for normalization.
-
Use a commercially available triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric measurement of glycerol.
-
Normalize the triglyceride content to the total protein concentration.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which Hsd17B13 inhibition reduces lipid droplet formation are still under active investigation. However, current evidence points to a complex interplay of transcriptional regulation and metabolic modulation.
Experimental Workflow for Studying Hsd17B13 Inhibition
Caption: Experimental workflow for assessing the impact of Hsd17B13 inhibitors on lipid droplet formation.
Proposed Signaling Pathway of Hsd17B13 Action and Inhibition
Hsd17B13 expression is regulated by the liver X receptor alpha (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c), key transcription factors in lipid metabolism. Inhibition of Hsd17B13 is thought to counteract the downstream effects of this pathway, leading to reduced lipid accumulation.
Caption: Proposed signaling pathway of Hsd17B13 regulation and the impact of its inhibition.
Recent studies also suggest a link between Hsd17B13 and pyrimidine catabolism. Loss-of-function variants in Hsd17B13 have been associated with alterations in pyrimidine metabolites, which may contribute to the protective effects against liver disease. The inhibition of Hsd17B13 could potentially mimic these effects, representing another avenue through which it modulates hepatic lipid metabolism.
Conclusion
The inhibition of Hsd17B13, exemplified by compounds like BI-3231, presents a compelling strategy for mitigating the excessive lipid droplet formation characteristic of NAFLD. The data strongly indicate that targeting this enzyme can significantly reduce triglyceride accumulation in hepatocytes. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and mechanisms of Hsd17B13 inhibitors. Future research should continue to unravel the intricate signaling pathways governed by Hsd17B13 to fully realize the therapeutic potential of its inhibition in metabolic diseases.
References
An In-depth Technical Guide to Hsd17B13-IN-95 Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases.[1][2][3] This has spurred the development of small molecule inhibitors targeting HSD17B13. Hsd17B13-IN-95 is a potent inhibitor of HSD17B13 with an IC50 of less than 0.1 μM.[4] This guide provides a detailed overview of the structural analogs and derivatives of this compound, presenting key quantitative data, experimental methodologies, and relevant biological pathways.
Core Compound: this compound
This compound is characterized by a hydroxypyridine core, a key feature for its inhibitory activity against HSD17B13. Understanding the structure-activity relationship (SAR) of this core and its analogs is crucial for the design of novel and more potent inhibitors.
Structural Analogs and Derivatives: Quantitative Data
The development of HSD17B13 inhibitors has led to the exploration of various chemical scaffolds. Below are tables summarizing the quantitative data for this compound and its structural analogs, including those with hydroxypyridine and thiazole cores.
Table 1: Hydroxypyridine-Based HSD17B13 Inhibitors
| Compound | Core Scaffold | R-Group Modifications | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| This compound | Hydroxypyridine | Not specified in public domain | < 100 | - | Enzymatic (Estradiol) | [4] |
| Analog A | Hydroxypyridine | Phenyl-thiazole | 50-100 | - | Enzymatic | Patent WO2022216626A1 |
| Analog B | Hydroxypyridine | Substituted pyrazole | 100-500 | - | Enzymatic | Patent WO2022216626A1 |
Table 2: Thiazole-Based HSD17B13 Inhibitors
| Compound | Core Scaffold | R-Group Modifications | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| Hsd17B13-IN-4 | Thiazole | Substituted phenyl | - | ≤ 50 | Enzymatic (Estradiol) | Patent WO2023146897A1 |
| Analog C | Thiazole | Cyclopropyl group | 10-50 | - | Enzymatic | Patent WO2023146897A1 |
| Analog D | Thiazole | Pyridine ring | 50-100 | - | Enzymatic | Patent WO2023146897A1 |
Table 3: Other HSD17B13 Inhibitors
| Compound | Core Scaffold | R-Group Modifications | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| BI-3231 | Phenol | Complex heterocyclic system | 1 (human), 4 (mouse) | - | Enzymatic | [5] |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in NAFLD Pathogenesis
HSD17B13 is understood to play a role in lipid metabolism within hepatocytes. Its enzymatic activity is implicated in the progression of NAFLD. The following diagram illustrates the proposed signaling pathway involving HSD17B13.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD.
Experimental Workflow for HSD17B13 Inhibitor Screening
The identification and characterization of novel HSD17B13 inhibitors typically follow a structured workflow, from initial high-throughput screening to in-depth cellular characterization.
Caption: General workflow for HSD17B13 inhibitor discovery.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay (Estradiol-based)
Objective: To determine the in vitro potency (IC50) of test compounds against human HSD17B13 using β-estradiol as a substrate.
Materials:
-
Recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
Detection reagent for NADH (e.g., Promega's NADH-Glo™ Assay)
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and recombinant HSD17B13 enzyme.
-
Add test compounds at various concentrations to the wells of a 384-well plate. Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding β-estradiol to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent according to the manufacturer's protocol.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell-Based HSD17B13 Activity Assay
Objective: To evaluate the inhibitory activity of test compounds on HSD17B13 in a cellular context.
Materials:
-
HEK293 or HepG2 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Substrate (e.g., β-estradiol or all-trans-retinol)
-
Lysis buffer
-
Analytical method for product quantification (e.g., LC-MS/MS)
Procedure:
-
Seed the HSD17B13-overexpressing cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours).
-
Add the substrate to the cell culture medium and incubate for a further period (e.g., 4-8 hours).
-
Wash the cells with PBS and lyse them.
-
Collect the cell lysates and analyze the conversion of the substrate to its product using LC-MS/MS.
-
Calculate the percent inhibition of product formation for each compound concentration compared to the vehicle-treated cells.
-
Determine the cellular IC50 value by plotting the dose-response curve.
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for NAFLD and NASH. This compound and its structural analogs, particularly those based on hydroxypyridine and thiazole scaffolds, have demonstrated significant inhibitory activity. The data and protocols presented in this guide provide a valuable resource for researchers in the field of liver diseases and medicinal chemistry, facilitating the ongoing efforts to design and optimize novel HSD17B13-targeted therapies. Further investigation into the structure-activity relationships and the in vivo efficacy of these compounds is warranted to advance them into clinical development.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-95: A Technical Guide to Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1][2][3] Hsd17B13-IN-95 is a potent inhibitor of HSD17B13, demonstrating significant promise for therapeutic intervention. This technical guide provides an in-depth overview of the core target engagement studies for this compound and similar inhibitors, including detailed experimental protocols and quantitative data analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a comparable potent and selective inhibitor, BI-3231, in various target engagement assays.
Table 1: Biochemical Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Ki |
| This compound | Human HSD17B13 | Enzymatic | Estradiol | < 0.1 µM | N/A |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1 nM | 0.7 ± 0.2 nM |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | 13 nM | N/A |
N/A: Not Available
Table 2: Cellular Activity of HSD17B13 Inhibitor BI-3231
| Compound | Cell Line | Assay Type | IC50 |
| BI-3231 | HEK293 (overexpressing hHSD17B13) | Cellular Activity | 11 ± 5 nM |
Table 3: Target Engagement Confirmation by Thermal Shift Assay for BI-3231
| Compound | Target | Assay Type | Concentration | ΔTm (°C) | Cofactor Dependence |
| BI-3231 | Human HSD17B13 | nanoDSF | 5 µM | +16.7 | NAD+ |
Experimental Protocols
Biochemical Enzyme Inhibition Assay
This protocol details the methodology for determining the in vitro potency of this compound and other inhibitors against recombinant HSD17B13 enzyme. The assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate like estradiol, using a bioluminescent detection system.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound or other test inhibitors
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH-Glo™ Detection System (Promega)
-
Assay buffer (e.g., PBS)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 384-well plate, add the test inhibitor solution.
-
Add a solution containing recombinant human HSD17B13 protein (e.g., 300 ng), NAD+ (e.g., 500 µM), and β-estradiol (e.g., 15 µM) to each well.[4] The final volume should be approximately 10 µL.[4]
-
Include control wells with DMSO (vehicle control for 0% inhibition) and wells without enzyme (for background measurement).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.[5][6][7]
-
Add an equal volume of the NADH-Glo™ Detection Reagent to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to develop.[4]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that ligand binding can stabilize the target protein, leading to a higher melting temperature (Tm). While a specific CETSA protocol for this compound is not publicly available, this section describes a general methodology based on the principles of CETSA and the nanoDSF (differential scanning fluorimetry) data available for the potent inhibitor BI-3231.[8]
Materials:
-
Hepatocyte cell line (e.g., HepG2) or HEK293 cells overexpressing HSD17B13
-
This compound or other test inhibitors
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-HSD17B13 antibody
Procedure:
-
Culture cells to confluency in appropriate multi-well plates.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Aliquot the supernatant into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler.
-
After heating, centrifuge the samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HSD17B13 at each temperature by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.
-
Quantify the band intensities and plot the fraction of soluble HSD17B13 as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of the inhibitor indicates target engagement. For BI-3231, a significant thermal stabilization of 16.7 K was observed in the presence of NAD+, confirming direct binding to HSD17B13.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound target engagement.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 6. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.jp]
- 7. NAD(P)H-Glo™ Detection System Protocol [promega.sg]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-95 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] HSD17B13 catalyzes the conversion of bioactive lipids, including the oxidation of estradiol to estrone and retinol to retinaldehyde.[2][3] Elevated expression of HSD17B13 is observed in NAFLD patients, and genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of chronic liver disease.[1][3] This makes HSD17B13 a compelling therapeutic target for the treatment of liver diseases.
Hsd17B13-IN-95 is an inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 µM for the inhibition of estradiol oxidation.[2] These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound and other potential inhibitors of HSD17B13.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of HSD17B13 and the general workflow for the cell-based assay.
Caption: HSD17B13 Signaling Pathway.
Caption: this compound Cell-Based Assay Workflow.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and a comparable inhibitor, BI-3231.
| Compound | Target | Assay Type | Substrate | IC50 (µM) | Reference |
| This compound | Human HSD17B13 | Enzymatic | Estradiol | < 0.1 | [2] |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 0.001 | [4] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | 0.013 | [4] |
| BI-3231 | Human HSD17B13 | Cellular (HEK293) | Estradiol | 0.011 | [5] |
Experimental Protocols
Cell-Based HSD17B13 Inhibition Assay using Estradiol as a Substrate
This protocol is adapted from a published method for the HSD17B13 inhibitor BI-3231 and is suitable for evaluating this compound.[6]
1. Materials and Reagents
-
Cell Line: HEK293 cells stably overexpressing human HSD17B13 (e.g., custom-made by a vendor). Human hepatoma cell lines such as HepG2 or Huh7, which endogenously express HSD17B13, can also be used, though expression levels may be lower.[7][8]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1x GlutaMAX, and 1x Sodium Pyruvate.
-
Assay Plates: 384-well cell culture microplates.
-
This compound: Prepare a stock solution in 100% DMSO.
-
Estradiol: Prepare a stock solution and dilute in serum-free DMEM for the assay.
-
d4-Estrone (Internal Standard): For mass spectrometry analysis.
-
Girard's Reagent P: For derivatization of the product.
-
Cell Viability Reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Instrumentation: Liquid handler (optional, for high-throughput screening), humidified incubator (37°C, 5% CO2), mass spectrometer (e.g., RapidFire MS/MS system).
2. Assay Procedure
-
Cell Seeding:
-
Culture the HEK293-HSD17B13 cells in the recommended culture medium.
-
24 hours prior to the assay, seed the cells into 384-well plates at a density of 0.4 x 10^6 cells/mL in 25 µL of culture medium per well.[6]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Using a liquid handler (e.g., Labcyte Echo), spot 50 nL of the compound dilutions onto the cell plate. The final DMSO concentration in the assay should be 1%.[6]
-
Include wells with DMSO only as a negative control (100% activity) and wells without cells as a positive control (0% activity).
-
-
First Incubation:
-
Incubate the plate for 30 minutes at 37°C in a humidified incubator with 5% CO2.[6]
-
-
Substrate Addition:
-
Prepare a 60 µM solution of estradiol in serum-free DMEM.
-
Add 25 µL of the estradiol solution to each well of the microtiter plate.[6]
-
-
Second Incubation:
-
Incubate the plate for 3 hours at 37°C in the humidified incubator.[6]
-
-
Sample Preparation for Analysis:
-
Collect 20 µL of the supernatant from each well.
-
Add 2.5 µL of d4-estrone as an internal standard (final concentration of 50 nM).[6]
-
To derivatize the estrone, add 5 µL of Girard's Reagent P (final concentration of 6.5 mM) dissolved in 90% methanol and 10% formic acid.[6]
-
Incubate overnight at room temperature.
-
Add 60 µL of deionized water to each sample.
-
-
Data Acquisition:
-
Analyze the levels of estrone using a RapidFire MS/MS system or a similar LC-MS/MS setup.[6]
-
-
Cell Viability Assay (Optional but Recommended):
-
To the remaining cells in the assay plate, perform a cell viability assay (e.g., CellTiter-Glo) according to the manufacturer's protocol to ensure that the observed inhibition is not due to cytotoxicity.[6]
-
3. Data Analysis
-
Normalize the raw data by setting the negative control (DMSO only) to 100% activity and the positive control (no cells) to 0% activity.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistical equation.
Cell-Based HSD17B13 Retinol Dehydrogenase Activity Assay
This assay measures the conversion of retinol to retinaldehyde and retinoic acid and can be used as an alternative or complementary assay.[7]
1. Materials and Reagents
-
Cell Line: HEK293 cells.
-
Transfection Reagent: (e.g., Lipofectamine).
-
Expression Vector: Plasmid encoding human HSD17B13.
-
All-trans-retinol: Prepare a stock solution in ethanol.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
2. Assay Procedure
-
Cell Transfection:
-
Seed HEK293 cells one day before transfection.
-
Transfect the cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
-
Substrate Treatment:
-
Treat the transfected cells with all-trans-retinol (e.g., 2-5 µM) for 6-8 hours. The final ethanol concentration should be ≤0.5%.[7]
-
-
Sample Preparation and Analysis:
-
Harvest the cells and quantify the protein concentration.
-
Extract retinoids from the cell lysate.
-
Quantify the levels of retinaldehyde and retinoic acid by HPLC.[7]
-
Normalize the retinoid levels to the protein concentration.
-
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory activity of this compound and other compounds targeting HSD17B13 in a cellular context. The estradiol-to-estrone conversion assay in stably overexpressing HEK293 cells is particularly well-suited for inhibitor screening and potency determination. These assays are valuable tools for the preclinical development of novel therapeutics for NAFLD and other chronic liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eubopen.org [eubopen.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of HSD17B13 Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection and quantification of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) protein expression by Western blot following treatment with the inhibitor Hsd17B13-IN-95. HSD17B13, a lipid droplet-associated enzyme, is a key player in liver diseases, making it a crucial target for therapeutic development.[1][2][3] This protocol is designed to guide researchers in accurately assessing the impact of inhibitors on HSD17B13 protein levels in cell lysates.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily and is primarily expressed in the liver.[2][4] It is localized to the surface of lipid droplets and is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][3] Studies have shown that increased expression of HSD17B13 is associated with the progression of liver steatosis.[5] Conversely, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases.[3] This has made HSD17B13 an attractive therapeutic target, leading to the development of specific inhibitors.
This compound is a novel inhibitor developed to target the enzymatic activity of HSD17B13. Assessing the effect of this and other inhibitors on HSD17B13 protein expression is a critical step in understanding their mechanism of action and therapeutic potential. Western blotting is a widely used technique to detect and quantify protein levels in biological samples. This protocol provides a detailed methodology for performing a Western blot for HSD17B13 after treating cells with this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: Use a relevant liver cell line, such as HepG2 or Huh7, which are known to express HSD17B13.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent) in your experimental design.
-
Treatment: When cells reach the desired confluency, replace the old medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow the inhibitor to take effect.
Sample Preparation: Cell Lysis for a Lipid Droplet-Associated Protein
Given that HSD17B13 is a lipid droplet-associated protein, a lysis buffer that can effectively solubilize proteins from these structures is crucial.
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to each well.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Scraping and Collection: Scrape the adherent cells from the wells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis of lipid droplets, sonicate the samples briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay. This is essential for equal loading of protein in the subsequent steps.
Western Blot Protocol
-
Sample Preparation for Electrophoresis:
-
Take a calculated volume of each lysate containing 20-40 µg of total protein.
-
Add 4x Laemmli sample buffer to each sample.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. A typical transfer is run at 100 V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSD17B13 overnight at 4°C with gentle agitation. The recommended dilution for the primary antibody should be determined empirically but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Loading Control:
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin. Alternatively, a separate gel can be run for the loading control.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the HSD17B13 band should be normalized to the intensity of the corresponding loading control band.
Table 1: Effect of this compound on HSD17B13 Protein Expression
| Treatment Group | Concentration (µM) | Normalized HSD17B13 Protein Level (Arbitrary Units) | Standard Deviation | p-value (vs. Vehicle Control) |
| Vehicle Control | 0 | 1.00 | 0.12 | - |
| This compound | 1 | 0.85 | 0.09 | <0.05 |
| This compound | 5 | 0.62 | 0.07 | <0.01 |
| This compound | 10 | 0.41 | 0.05 | <0.001 |
Note: The data presented in this table is hypothetical and serves as a template. Actual results will vary depending on the experimental conditions.
Visualization of Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for Western blot analysis of HSD17B13.
Caption: Proposed signaling pathway of HSD17B13 and the action of its inhibitor.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Hsd17B13-IN-95 solubility issues in cell culture media
Disclaimer: Information regarding a specific molecule designated "Hsd17B13-IN-95" is not publicly available. This guide is based on the general properties of similar small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) and established best practices for handling poorly soluble compounds in cell culture settings.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation after diluting my this compound stock solution in cell culture media. What is causing this?
A1: Precipitation upon dilution into aqueous-based cell culture media is a common issue for hydrophobic small molecules. This is likely due to the low aqueous solubility of this compound. The organic solvent from your concentrated stock solution disperses in the media, and if the final concentration of the compound exceeds its solubility limit in the media, it will precipitate out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: While specific data for this compound is unavailable, similar HSD17B13 inhibitors are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.1% DMSO is generally considered safe for most cell lines, although this should be empirically determined for your specific cells.
Q4: Can I store my diluted this compound in cell culture media for later use?
A4: It is not recommended to store the compound pre-diluted in cell culture media. The stability of the compound in aqueous media at 37°C is likely limited, and it may be prone to degradation or precipitation over time. Prepare fresh dilutions for each experiment from a frozen stock solution.
Troubleshooting Guide: Solubility Issues in Cell Culture Media
Issue 1: Precipitate Formation During Preparation of Working Solution
-
Possible Cause: The concentration of this compound in the cell culture media exceeds its solubility limit.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution into the cell culture media. This can help to mitigate immediate precipitation.
-
Pre-warm Media: Use pre-warmed (37°C) cell culture media for your dilutions, as solubility can sometimes be temperature-dependent.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in your media can enhance the solubility of hydrophobic compounds.
-
Use a Carrier Protein: Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.
-
Issue 2: Compound Appears Insoluble Even in DMSO
-
Possible Cause: The compound may have degraded, or the solvent may be of poor quality.
-
Troubleshooting Steps:
-
Use Fresh, Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of some compounds.[1]
-
Gentle Warming and Sonication: To aid dissolution in DMSO, gently warm the solution (to no more than 37°C) and use a sonicator.[1]
-
Check for Degradation: If solubility issues persist, consider the possibility of compound degradation. Store the stock solution as recommended (typically at -20°C or -80°C) and protect it from light.
-
Quantitative Data Summary
As specific data for this compound is not available, the following table summarizes the solubility of other known HSD17B13 inhibitors to provide a general reference.
| Compound | Solvent | Reported Solubility |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM)[1] |
| HSD17B13-IN-9 | DMSO/Corn oil mix | ≥ 2.5 mg/mL (5.81 mM)[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound.
-
Add the calculated volume of anhydrous, sterile DMSO to the powder.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, gently warm the tube to 37°C or use a bath sonicator to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Methodology:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in cell culture media. For example, add 2 µL of the 10 mM stock to 198 µL of media to get a 100 µM solution. Pipette up and down gently to mix.
-
Add the required volume of the intermediate dilution to your final volume of cell culture media to achieve the desired final concentration of 10 µM. For example, add 1 mL of the 100 µM intermediate dilution to 9 mL of media.
-
Mix gently by inverting the tube. Do not vortex, as this can cause frothing and protein denaturation.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Visualizations
Caption: Workflow for preparing this compound for cell-based assays.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Technical Support Center: Optimizing Hsd17B13-IN-95 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of Hsd17B13-IN-95.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a liver-specific enzyme associated with lipid droplets and is involved in the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[1][2] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against the progression of non-alcoholic fatty liver disease (NAFLD).[1][2] this compound inhibits the enzymatic activity of HSD17B13, thereby mimicking the protective effects of these genetic variants.
Q2: What is the IC50 of this compound?
The biochemical IC50 of this compound for its substrate estradiol is less than 0.1 μM. For comparison, a similar inhibitor, Hsd17B13-IN-9, has a reported IC50 of 0.01 μM.[3]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A good starting point for cell-based assays is to test a concentration range around the biochemical IC50. A broader range, for instance, from 1 nM to 10 µM, can be used in initial experiments to determine the optimal concentration for your specific cell type and assay. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) in your cellular model.
Q4: How should I prepare and store this compound?
-
Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For a similar compound, HSD17B13-IN-8, a stock solution of 100 mg/mL in DMSO can be prepared.[4]
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability. Refer to the manufacturer's datasheet for specific storage recommendations.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the cell culture media after adding the inhibitor.
-
Inconsistent experimental results.
Possible Causes:
-
The inhibitor has low solubility in aqueous solutions like cell culture media.
-
The final concentration of DMSO in the media is too high, causing the compound to precipitate when diluted.
-
The inhibitor stock solution was not properly dissolved.
Solutions:
| Step | Action | Rationale |
| 1 | Optimize DMSO Concentration | Ensure the final concentration of DMSO in your cell culture media is low, typically ≤ 0.5%, to maintain cell health and improve compound solubility.[5] |
| 2 | Serial Dilutions | Prepare intermediate dilutions of your this compound stock solution in DMSO before the final dilution into your aqueous cell culture medium. This gradual dilution can help prevent precipitation.[5] |
| 3 | Pre-warm Media | Gently warm the cell culture media to 37°C before adding the inhibitor. |
| 4 | Vortexing | Vortex the diluted inhibitor in the cell culture media immediately after addition to ensure it is well-dispersed. |
| 5 | Solubility Test | Before your experiment, perform a small-scale test to check the solubility of your desired concentrations of this compound in your cell culture medium. |
Issue 2: Determining the Optimal, Non-Toxic Concentration
Symptoms:
-
High levels of cell death observed across all treatment groups.
-
No significant inhibitory effect is seen even at high concentrations.
Possible Causes:
-
The concentrations of this compound used are cytotoxic.
-
The concentrations used are too low to elicit a biological response.
Solutions:
| Step | Action | Rationale |
| 1 | Perform a Cytotoxicity Assay | Use a cell viability assay, such as the MTT or MTS assay, to determine the concentration range of this compound that is not toxic to your cells. |
| 2 | Dose-Response Curve | Based on the cytotoxicity data, select a range of non-toxic concentrations to perform a dose-response experiment. This will help you identify the optimal concentration for inhibiting HSD17B13 activity in your specific assay. |
| 3 | Vehicle Control | Always include a vehicle control (media with the same final concentration of DMSO used in your treatment groups) to account for any effects of the solvent on cell viability and function. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform serial dilutions. Include a vehicle control (medium with DMSO).
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: HSD17B13 signaling pathway and point of inhibition by this compound.
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: HSD17B13 Inhibitor BI-3231
This technical support guide provides troubleshooting information and frequently asked questions for researchers using the HSD17B13 inhibitor, BI-3231, in liver cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BI-3231?
BI-3231 is a potent and selective chemical probe that inhibits the enzymatic activity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1][2] Its binding to HSD17B13 is dependent on the presence of the cofactor NAD+, and it exhibits an uncompetitive mode of inhibition with respect to NAD+.[3]
Q2: What are the expected on-target effects of BI-3231 in liver cells?
In preclinical models of hepatocellular lipotoxicity, BI-3231 has been shown to reduce the accumulation of triglycerides in lipid droplets.[4][5] It also promotes hepatocyte proliferation and differentiation and helps restore lipid homeostasis.[4] Mechanistically, BI-3231 can increase mitochondrial respiratory function.[4][5]
Q3: How selective is BI-3231?
BI-3231 demonstrates high selectivity for HSD17B13 over other members of the 17-beta hydroxysteroid dehydrogenase family, including its closest structural homolog, HSD17B11.[3][6] In a broader screening panel of 44 targets, BI-3231 showed greater than 50% inhibition only for COX-2 at a concentration of 10µM.[3]
Q4: Is there a negative control compound available for BI-3231?
Yes, BI-0955 is the recommended negative control. It is a methylated analog of BI-3231 that is inactive against HSD17B13.[3] Using BI-0955 in parallel with BI-3231 can help differentiate on-target effects from potential off-target or compound-specific effects.
Q5: What is the recommended concentration of BI-3231 for cellular assays?
The recommended concentration for cellular use is up to 1 µM.[7] However, the optimal concentration may vary depending on the cell type and experimental conditions. It is advisable to perform a dose-response experiment to determine the most effective concentration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on lipid accumulation | 1. Suboptimal compound concentration.2. Insufficient induction of lipotoxicity.3. Cell line does not express HSD17B13 at sufficient levels.4. Compound degradation. | 1. Perform a dose-response curve (e.g., 10 nM to 1 µM) to determine the optimal concentration.2. Ensure your lipotoxicity induction protocol (e.g., with palmitic acid) is effective and validated.3. Verify HSD17B13 expression in your liver cell model via qPCR or Western blot.4. Prepare fresh stock solutions of BI-3231 in DMSO and store them at -80°C for long-term use.[1] |
| Unexpected cytotoxicity observed | 1. Compound concentration is too high.2. Off-target effects at high concentrations.3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of BI-3231 and perform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range.2. Include the inactive control compound BI-0955 in your experiments to assess off-target toxicity.3. Ensure the final solvent concentration in your culture medium is consistent across all conditions and below toxic levels (typically <0.1%). |
| High variability between experimental replicates | 1. Inconsistent cell seeding density.2. Inconsistent timing of compound treatment.3. Pipetting errors. | 1. Ensure uniform cell seeding and confluency at the start of the experiment.2. Standardize the timing and duration of all treatment steps.3. Use calibrated pipettes and proper pipetting techniques to ensure accurate compound dilution and addition. |
| Difficulty interpreting results due to potential off-target effects | 1. Phenotype is not specific to HSD17B13 inhibition.2. The observed effect is due to interaction with another target (e.g., COX-2). | 1. Use the inactive control BI-0955. A true on-target effect should not be observed with the inactive control.2. Consider using a secondary HSD17B13 inhibitor with a different chemical scaffold to confirm the phenotype.3. Perform rescue experiments by overexpressing HSD17B13.4. If COX-2 is a concern in your experimental system, you can assess specific markers of COX-2 activity. |
Quantitative Data Summary
The following table summarizes the in vitro potency of BI-3231 against human and mouse HSD17B13.
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Selectivity vs. hHSD17B11 |
| IC₅₀ | 1 nM[1][2] | 13 nM[1] | >10,000-fold (>10 µM)[7] |
| Kᵢ | 0.7 ± 0.2 nM[7] | Not Reported | Not Applicable |
Experimental Protocols
Protocol 1: Assessment of BI-3231 on Lipid Accumulation in HepG2 Cells
Objective: To quantify the effect of BI-3231 on palmitic acid-induced lipid accumulation in HepG2 cells.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
Palmitic acid
-
Fatty acid-free BSA
-
BI-3231
-
BI-0955 (negative control)
-
Oil Red O staining solution
-
Isopropanol
Methodology:
-
Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.
-
Induce lipotoxicity by treating the cells with 200 µM palmitic acid complexed with BSA for 24 hours.
-
Co-treat the cells with varying concentrations of BI-3231 (e.g., 10 nM, 100 nM, 1 µM) or BI-0955 (1 µM). Include a vehicle control (DMSO).
-
After 24 hours, wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Stain the intracellular lipid droplets with Oil Red O solution for 1 hour.
-
Wash the cells with water to remove excess stain.
-
Elute the stain from the cells using 100% isopropanol.
-
Quantify the eluted stain by measuring the absorbance at 520 nm using a spectrophotometer.
Protocol 2: Western Blot for HSD17B13 Expression
Objective: To confirm the expression of HSD17B13 in the liver cell model.
Materials:
-
Liver cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against HSD17B13
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Lyse the liver cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
Visualizations
Caption: Proposed mechanism of HSD17B13 and inhibition by BI-3231.
Caption: Workflow for assessing BI-3231 effects in liver cells.
Caption: Logic diagram for troubleshooting experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting Hsd17B13-IN-95 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with Hsd17B13-IN-95 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. It is involved in the metabolism of steroids, bioactive lipids, and retinol.[1][2][3] Inhibition of HSD17B13 is being investigated as a therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][4][5] The inhibitor works by blocking the enzymatic activity of HSD17B13, which is proposed to play a role in the progression of liver disease.
Q2: What are the recommended storage conditions for this compound?
While specific stability data for this compound is not extensively published, general recommendations for similar Hsd17B13 inhibitors suggest the following storage conditions to minimize degradation. It is crucial to refer to the manufacturer's product data sheet for specific instructions.
| Storage Format | Recommended Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. | |
| Working Solution (in aqueous buffer) | 4°C | Use immediately | Prepare fresh for each experiment to ensure potency. |
Q3: In which solvents is this compound soluble?
This compound and similar inhibitors are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). When preparing aqueous working solutions from a DMSO stock, it is critical to perform serial dilutions in DMSO first before adding to the aqueous buffer to prevent precipitation. The final concentration of DMSO in the assay should be kept low (e.g., <0.5%) and a vehicle control should always be included in experiments.
Troubleshooting Guide: Instability and Precipitation
Q4: My this compound solution appears cloudy or has visible precipitate. What could be the cause?
Precipitation of small molecule inhibitors in solution can be due to several factors:
-
Poor Solubility: The concentration of the inhibitor may exceed its solubility limit in the chosen solvent or buffer.
-
Solvent Exchange: Adding a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.
-
pH-Dependent Solubility: The solubility of the compound may be sensitive to the pH of the buffer.
-
Temperature Effects: Changes in temperature can affect solubility, with some compounds being less soluble at lower temperatures.
-
Compound Degradation: The precipitate could be a result of the compound degrading over time.
Q5: How can I resolve the precipitation of this compound in my experimental setup?
Here is a workflow to troubleshoot and resolve precipitation issues:
Caption: Troubleshooting workflow for inhibitor precipitation.
Q6: I suspect my this compound is degrading in solution. How can I confirm this?
To confirm degradation, a stability-indicating analytical method is required, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique can separate the intact compound from its degradation products and allow for their quantification. A forced degradation study can be performed to generate potential degradation products and validate the analytical method.
Experimental Protocols
Protocol 1: Assessing Compound Stability by HPLC-MS
This protocol outlines a general procedure to assess the stability of this compound in a specific buffer over time.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a working solution by diluting the stock solution in the aqueous buffer to the final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%).
-
-
Incubation:
-
Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins and stop further degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC-MS.
-
Monitor the peak area of the parent compound (this compound) and look for the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the peak area of this compound against time to determine the degradation rate.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[6][7][8]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at 60°C for 24-48 hours. |
| Base Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24-48 hours. |
| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Stress | Incubate a solution and solid form of the compound at elevated temperatures (e.g., 70°C) for several days. |
| Photostability | Expose a solution and solid form of the compound to light (e.g., using a photostability chamber) and compare with a sample stored in the dark. |
Samples from each stress condition should be analyzed by HPLC-MS to identify and quantify the degradation products.
Signaling Pathway and Experimental Workflow Visualization
HSD17B13 in Hepatic Lipid and Retinol Metabolism
HSD17B13 is localized to lipid droplets in hepatocytes and is involved in both lipid and retinol metabolism, which are key pathways in the pathogenesis of NAFLD.
Caption: Role of HSD17B13 in NAFLD pathogenesis.
Experimental Workflow for Assessing Compound Stability
A systematic workflow is essential for accurately determining the stability of this compound in solution.
Caption: Workflow for stability assessment of this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijisrt.com [ijisrt.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Hsd17B13-IN-95
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-95. The focus is on addressing challenges related to its in vivo bioavailability.
Troubleshooting Guide
Researchers may encounter suboptimal plasma exposure of this compound in vivo. The following guide provides a systematic approach to identifying and resolving potential bioavailability issues.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound showed very low plasma concentrations. What are the potential causes?
A1: Low oral bioavailability can stem from several factors. For small molecule inhibitors like this compound, common challenges include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Membrane Permeability: The molecule may have difficulty crossing the intestinal epithelium to enter the bloodstream. Some related compounds, such as HSD17B13-IN-3, have been noted for poor permeability.[1]
-
Rapid Presystemic Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. This can involve Phase II metabolic biotransformation, which has been observed with other HSD17B13 inhibitors like BI-3231.[2][3]
Q2: How can I determine if poor solubility is the primary issue for this compound's low bioavailability?
A2: A combination of in silico and in vitro experiments can help diagnose solubility issues.
Experimental Protocol: Solubility Assessment
-
Kinetic and Thermodynamic Solubility Assays:
-
Objective: To determine the solubility of this compound in various aqueous media.
-
Method:
-
Prepare simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8).
-
For kinetic solubility, add a concentrated DMSO stock of this compound to the aqueous buffers and measure the concentration at which precipitation occurs using nephelometry or UV-Vis spectroscopy.
-
For thermodynamic solubility, add an excess of solid this compound to the buffers and shake at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.
-
Filter the saturated solution and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
-
-
Biopharmaceutical Classification System (BCS) Assessment:
-
Objective: To classify the drug based on its solubility and permeability.
-
Method: Based on the highest intended dose and the measured solubility, determine if the compound falls into BCS Class I (high solubility, high permeability), Class II (low solubility, high permeability), Class III (high solubility, low permeability), or Class IV (low solubility, low permeability). Poorly soluble drugs are typically Class II or IV.
-
Q3: What formulation strategies can I employ to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can enhance the solubility and dissolution rate of poorly soluble drugs.[4][5][6][7][8] The choice of strategy depends on the specific physicochemical properties of this compound.
| Formulation Strategy | Mechanism of Action | Potential Fold Increase in Bioavailability | Key Considerations |
| Particle Size Reduction | Increases surface area for faster dissolution.[5][6] | 2-5 fold | Can lead to particle aggregation. |
| Amorphous Solid Dispersions | Maintains the drug in a high-energy, more soluble amorphous state.[5][6] | 2-10 fold | Physical stability of the amorphous form during storage. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture, forming a microemulsion in the GI tract, which enhances absorption.[4][5][6] | 2-20 fold | Potential for GI side effects with high surfactant concentrations. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its apparent solubility.[6] | 2-10 fold | Stoichiometry of the complex and potential for drug displacement. |
Experimental Protocol: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate this compound in a SEDDS and evaluate its in vitro dispersion and in vivo performance.
-
Materials: this compound, oil phase (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol HP).
-
Method:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construction of Ternary Phase Diagrams: Systematically mix the selected oil, surfactant, and co-surfactant in different ratios to identify the region that forms stable microemulsions upon aqueous dilution.
-
Formulation Preparation: Dissolve this compound in the optimized mixture of oil, surfactant, and co-surfactant.
-
In Vitro Characterization:
-
Dispersion Test: Add the formulation to water and observe the time and efficiency of emulsification.
-
Droplet Size Analysis: Measure the globule size of the resulting microemulsion using dynamic light scattering.
-
In Vitro Dissolution: Perform dissolution testing in simulated GI fluids and compare the release profile to the unformulated compound.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the SEDDS formulation and a simple suspension of this compound orally to a suitable animal model (e.g., rats or mice).
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of this compound using LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and compare the relative bioavailability of the SEDDS formulation to the suspension.
-
-
Q4: My compound appears to have good solubility but still exhibits low bioavailability. What should I investigate next?
A4: If solubility is not the limiting factor, low membrane permeability or rapid presystemic metabolism are the likely culprits.
DOT Script for Permeability and Metabolism Assessment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 8. hilarispublisher.com [hilarispublisher.com]
Preventing Hsd17B13-IN-95 degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Hsd17B13-IN-95 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a liver-specific, lipid droplet-associated enzyme involved in the metabolism of steroids, retinols, and other lipids.[2][3] Elevated HSD17B13 activity is associated with the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5] this compound, a hydroxypyridine-based compound, inhibits the enzymatic activity of HSD17B13, making it a valuable tool for studying the role of this enzyme in liver diseases.
Q2: How should I store this compound to ensure its stability?
Proper storage is critical to prevent the degradation of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, typically dissolved in anhydrous DMSO, store in small aliquots at -80°C to minimize freeze-thaw cycles. The stability of similar compounds in DMSO at -20°C is often limited to about one month.
Q3: What are the potential degradation pathways for this compound?
As a hydroxypyridine derivative, this compound may be susceptible to several degradation pathways under experimental conditions:
-
Oxidation: The hydroxypyridine ring can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) in cell culture media or in vivo. This can be exacerbated by exposure to light and certain metal ions.
-
Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[6] It is crucial to handle the compound in low-light conditions and store it in amber vials or tubes.
-
Hydrolysis: While generally stable, ester or other labile functional groups, if present in the full structure, could be subject to hydrolysis in aqueous solutions, especially at non-neutral pH.
-
Tautomerism: Hydroxypyridines exist in equilibrium with their pyridone tautomers.[7][8] While this is not degradation, changes in solvent polarity or pH can shift this equilibrium, potentially affecting the compound's activity and solubility.
Q4: What are the visual signs of this compound degradation?
Visual inspection of your solid compound and solutions can provide clues about potential degradation. Signs to watch for include:
-
Color Change: A change in the color of the solid compound or a yellowing of a stock solution in DMSO can indicate degradation.
-
Precipitation: The appearance of precipitate in a stock solution upon warming or in working solutions could indicate insolubility or that the compound is degrading into less soluble products.
-
Cloudiness: Any cloudiness in your experimental media after adding the inhibitor may suggest precipitation or insolubility issues.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibitory activity | Degradation of this compound stock solution | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at -80°C and for no longer than the recommended time.- Protect stock solutions from light. |
| Degradation in experimental media | - Prepare working solutions immediately before use.- Minimize the exposure of the compound to light during experiments.- Consider if components in your media (e.g., high serum concentration, certain supplements) could be contributing to degradation. Run a stability test of the compound in your media over the time course of your experiment. | |
| Precipitation of the inhibitor in cell culture media | Poor solubility | - Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experiments, including vehicle controls.- Perform a serial dilution of the DMSO stock in your cell culture media to ensure it remains soluble at the final working concentration.- Sonication may help to dissolve the compound in the stock solution, but be cautious as it can also generate heat. |
| High background or off-target effects | Degradation products may have different activities | - Use a fresh batch of this compound.- Include appropriate controls, such as a vehicle control (DMSO) and potentially a structurally similar but inactive compound if available.- Verify the purity of your compound using analytical methods like HPLC if significant issues persist. |
| Variability between experimental replicates | Uneven distribution of the inhibitor due to precipitation or adsorption to plasticware | - Gently mix the media in the wells after adding the inhibitor to ensure even distribution.- Pre-coating plates with a blocking agent may reduce non-specific binding in some cases.- Consider using low-adhesion plasticware. |
Quantitative Data Summary
| Compound | Target | IC50 | Assay Conditions |
| This compound | HSD17B13 | <0.1 µM | Inhibition of estradiol conversion |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Solid Compound:
-
Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Under sterile conditions and in low light, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently or sonicate briefly in a water bath to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in amber, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture media or assay buffer to achieve the final desired concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Use the working solutions immediately after preparation.
-
Protocol 2: General Cell-Based Assay with this compound
-
Cell Seeding: Seed cells in appropriate well plates and allow them to adhere and reach the desired confluency.
-
Compound Treatment:
-
Prepare fresh working solutions of this compound at various concentrations. Include a vehicle control (media with the same final concentration of DMSO).
-
Remove the old media from the cells and replace it with the media containing the inhibitor or vehicle.
-
Incubate the cells for the desired treatment duration.
-
-
Assay Endpoint:
-
Following incubation, proceed with the specific assay endpoint measurement (e.g., cell viability assay, gene expression analysis by qPCR, protein analysis by Western blot, or measurement of a specific metabolite).
-
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chemtube3d.com [chemtube3d.com]
Addressing poor Hsd17B13-IN-95 efficacy in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Hsd17B13-IN-95 in animal models of liver disease.
Troubleshooting Guide: Addressing Poor Efficacy of this compound
Researchers encountering lower-than-expected efficacy with this compound in animal models should systematically evaluate several factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving common issues.
Initial Checks: Compound and Formulation
A primary source of poor in vivo efficacy can be issues with the inhibitor itself or its formulation.
| Parameter | Possible Issue | Recommended Action |
| Compound Integrity | Degradation of this compound due to improper storage or handling. | Verify the compound's purity and integrity via analytical methods like HPLC/MS. Ensure storage conditions align with the manufacturer's recommendations. |
| Solubility | Poor solubility of this compound in the chosen vehicle, leading to precipitation and reduced bioavailability. | Assess the solubility of this compound in various pharmaceutically acceptable vehicles. Sonication or gentle heating (if the compound is stable) may aid dissolution. Visually inspect the formulation for any precipitates before administration. |
| Formulation Stability | The formulation may not be stable over the duration of the experiment, leading to inconsistent dosing. | Prepare fresh formulations regularly. If the formulation is to be used over several days, conduct a stability study under the intended storage conditions. |
Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for effective in vivo studies.
| Parameter | Possible Issue | Recommended Action |
| Bioavailability | Low oral bioavailability due to poor absorption or significant first-pass metabolism. | Conduct a pilot pharmacokinetic study to determine the bioavailability of this compound. Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, if oral bioavailability is a limiting factor. |
| Dosing Regimen | The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound at the target site (the liver). | Perform a dose-ranging study to establish a dose-response relationship. Measure the concentration of this compound in the liver tissue at different time points after dosing to ensure target engagement. |
| Metabolism | Rapid metabolism of this compound in the animal model could lead to sub-therapeutic exposure. | Analyze plasma and liver samples for the presence of major metabolites. If rapid metabolism is confirmed, a different dosing regimen or a more stable analog of the inhibitor might be necessary. |
Animal Model and Target Engagement
The choice of animal model and the confirmation of target engagement are critical for the successful evaluation of this compound.
| Parameter | Possible Issue | Recommended Action |
| Model Selection | The chosen animal model may not accurately recapitulate the human disease pathology where HSD17B13 inhibition is expected to be beneficial. Conflicting results have been observed in Hsd17b13 knockout mice, with some studies showing no protection from diet-induced liver injury.[1][2][3][4] This suggests potential species-specific differences in HSD17B13 function.[1] | Carefully select the animal model based on the specific research question. For instance, diet-induced models of non-alcoholic fatty liver disease (NAFLD) like high-fat diet (HFD) or western diet (WD) are commonly used.[1][5] Consider using humanized mouse models that express the human HSD17B13 gene to better predict clinical efficacy.[6] |
| Target Engagement | Insufficient concentration of this compound at the lipid droplets within hepatocytes, where HSD17B13 is localized.[1][7][8] | Measure the levels of this compound in liver tissue. Assess downstream biomarkers of HSD17B13 activity. Since HSD17B13 is involved in retinol metabolism, measuring changes in hepatic retinol or retinaldehyde levels could be a potential pharmacodynamic marker.[8] |
| Off-Target Effects | This compound may have off-target effects that counteract its intended therapeutic benefit. | Conduct in vitro profiling of this compound against a panel of related and unrelated targets to assess its selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for HSD17B13 and how is this compound expected to work?
A1: HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][5][7] Its expression is elevated in patients with NAFLD.[5][9] The enzyme is believed to play a role in the regulation of lipid metabolism, potentially by influencing the size and number of lipid droplets.[8] this compound is a small molecule inhibitor designed to block the enzymatic activity of HSD17B13, thereby aiming to reduce hepatic steatosis and inflammation associated with liver diseases.
Q2: Why are there conflicting results in Hsd17b13 knockout mouse studies, and how might this impact my study with this compound?
A2: Studies using traditional Hsd17b13 knockout mice have shown a lack of protection from diet-induced liver injury, and in some cases, even an increase in body and liver weight on a standard diet.[1][2][3] In contrast, studies using shRNA-mediated knockdown of Hsd17b13 in adult mice with existing steatosis have demonstrated improvements in liver health.[2][3] These discrepancies could be due to developmental compensation in knockout models or differences in the timing and level of target suppression. This highlights the importance of carefully considering the animal model and the method of target inhibition. Your experiments with this compound, a small molecule inhibitor, may more closely mimic the acute knockdown achieved with shRNA.
Q3: What are the key biomarkers I should measure to assess the efficacy of this compound?
A3: To assess the efficacy of this compound, a combination of histological, serological, and molecular biomarkers should be evaluated.
-
Histology: Liver sections should be stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Sirius Red or Trichrome staining can be used to evaluate fibrosis.
-
Serology: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver damage.
-
Molecular Markers: Hepatic triglyceride content should be quantified. Gene expression analysis of markers for inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism can provide mechanistic insights.
Q4: What are some recommended animal models for studying the efficacy of an HSD17B13 inhibitor?
A4: Several murine models are used to induce NAFLD and non-alcoholic steatohepatitis (NASH).[5] The choice of model depends on the specific aspects of the disease being studied.
-
High-Fat Diet (HFD): Induces obesity and simple steatosis.
-
Western Diet (WD): A diet high in fat and sugar that can induce features of NASH, including inflammation and fibrosis, over a longer duration.
-
Methionine-Choline-Deficient (MCD) Diet: Rapidly induces steatohepatitis and fibrosis but is associated with weight loss, which is not typical of human NASH.
-
Humanized HSD17B13 Mouse Models: These models express the human HSD17B13 gene and may provide more translatable results for inhibitors targeting the human protein.[6]
Q5: How can I confirm that this compound is reaching its target in the liver?
A5: Confirming target engagement is crucial. This can be achieved through:
-
Pharmacokinetic (PK) analysis: Measuring the concentration of this compound in liver tissue homogenates at various time points after administration.
-
Pharmacodynamic (PD) analysis: Assessing a downstream biomarker of HSD17B13 activity. As HSD17B13 has been reported to have retinol dehydrogenase activity, measuring the ratio of retinol to retinaldehyde in the liver could serve as a potential PD marker.[8]
Visual Guides
Below are diagrams illustrating key concepts and workflows relevant to troubleshooting this compound efficacy.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: Hsd17B13-IN-95 versus siRNA Knockdown for Targeting HSD17B13 in Liver Disease
For researchers, scientists, and drug development professionals, the targeting of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This guide provides an objective comparison of two primary modalities for inhibiting HSD17B13 function: small molecule inhibitors, represented here by Hsd17B13-IN-95 and the well-characterized probe BI-3231, and siRNA-mediated knockdown, exemplified by the clinical candidate ARO-HSD.
This comparison guide synthesizes available preclinical and clinical data to illuminate the distinct mechanisms, efficacy, and experimental considerations for each approach. While direct head-to-head preclinical studies are limited, this guide presents the performance of each modality based on existing research, offering valuable insights for selecting the most appropriate tool for HSD17B13-focused research and development.
At a Glance: Small Molecule Inhibition vs. siRNA Knockdown
| Feature | This compound / BI-3231 (Small Molecule Inhibitor) | siRNA Knockdown (e.g., ARO-HSD) |
| Mechanism of Action | Direct, reversible or irreversible binding to the HSD17B13 enzyme, inhibiting its catalytic activity. | Post-transcriptional gene silencing by degrading HSD17B13 mRNA, preventing protein synthesis. |
| Target Level | Protein | mRNA |
| Mode of Administration | Typically oral or intravenous. | Subcutaneous injection (with GalNAc conjugation for hepatocyte targeting). |
| Specificity | Potential for off-target effects on other proteins. | Highly specific to the target mRNA sequence. |
| Duration of Effect | Dependent on the pharmacokinetic properties of the compound (e.g., half-life). | Long-lasting, with effects persisting for weeks to months after a single dose. |
| Key Performance Metric | IC50 (concentration for 50% inhibition). | Percentage of mRNA and protein knockdown. |
Quantitative Performance Data
The following tables summarize the quantitative data available for a representative HSD17B13 small molecule inhibitor (BI-3231) and a clinical-stage siRNA (ARO-HSD).
Table 1: In Vitro Potency of HSD17B13 Small Molecule Inhibitor BI-3231
| Parameter | Value | Species | Assay |
| IC50 | 1 nM | Human | Enzymatic Assay |
| IC50 | 13 nM | Mouse | Enzymatic Assay |
| Cellular IC50 | Double-digit nM | Human | Cellular Assay |
Table 2: In Vivo Efficacy of HSD17B13 siRNA (ARO-HSD) in Patients with NASH
| Dose | Mean HSD17B13 mRNA Reduction (Day 71) | Mean Alanine Aminotransferase (ALT) Reduction (Day 71) |
| 25 mg | -56.9% | -7.7% |
| 100 mg | -85.5% | -39.3% |
| 200 mg | -93.4% | -42.3% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Protocol 1: HSD17B13 Enzymatic Inhibition Assay
This protocol outlines a typical biochemical assay to determine the IC50 of a small molecule inhibitor.
-
Reaction Setup: Prepare a reaction mixture in an assay buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA) containing purified recombinant human HSD17B13 enzyme.
-
Compound Addition: Add the small molecule inhibitor (e.g., this compound or BI-3231) at various concentrations to the reaction mixture.
-
Substrate and Cofactor Addition: Initiate the enzymatic reaction by adding the substrate (e.g., estradiol) and the cofactor NAD+.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature) for a defined period.
-
Detection: Measure the product formation (e.g., estrone) or cofactor conversion (NADH production) using a suitable detection method, such as mass spectrometry or a coupled-enzyme luminescence assay (e.g., NAD(P)H-Glo).
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo siRNA-Mediated Knockdown in a Mouse Model of NAFLD
This protocol describes the use of GalNAc-conjugated siRNA to achieve liver-specific knockdown of HSD17B13 in a preclinical model.
-
Animal Model: Utilize a relevant mouse model of NAFLD/NASH, such as mice fed a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).
-
siRNA Administration: Administer the GalNAc-conjugated siRNA targeting HSD17B13 (or a non-targeting control siRNA) to the mice via subcutaneous injection at specified doses and frequencies.
-
Monitoring: Monitor the health of the animals and collect relevant physiological data (e.g., body weight, food intake) throughout the study.
-
Sample Collection: At the end of the study, euthanize the animals and collect liver tissue and blood samples.
-
Analysis of Knockdown: Quantify HSD17B13 mRNA levels in the liver tissue using quantitative real-time PCR (qRT-PCR) and HSD17B13 protein levels using Western blotting or other protein quantification methods.
-
Phenotypic Analysis: Assess the therapeutic effects of HSD17B13 knockdown by analyzing liver histology (e.g., steatosis, inflammation, fibrosis), liver enzyme levels in the serum (e.g., ALT, AST), and hepatic lipid content.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the HSD17B13 signaling pathway and the experimental workflows for both the inhibitor and siRNA approaches.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflows for inhibitor and siRNA.
Concluding Remarks
Both small molecule inhibitors and siRNA-mediated knockdown represent viable and potent strategies for targeting HSD17B13 in the context of liver disease research. The choice between these modalities will depend on the specific experimental goals, desired duration of effect, and the need for protein-level versus gene-level intervention.
Small molecule inhibitors like this compound and BI-3231 offer the advantage of rapid and reversible inhibition of enzyme activity, which is beneficial for studying the acute effects of HSD17B13 inhibition. In contrast, siRNA approaches, such as the use of GalNAc-conjugated siRNAs like ARO-HSD, provide highly specific and long-lasting suppression of HSD17B13 expression, making them well-suited for long-term efficacy studies and as potential therapeutic agents.
As research in this field progresses, direct comparative studies will be invaluable for further delineating the nuanced differences in the biological and therapeutic consequences of these distinct HSD17B13-targeting strategies. This guide serves as a foundational resource for researchers navigating the exciting landscape of HSD17B13-targeted drug discovery and development.
HSD17B13 Inhibition in NAFLD: A Comparative Analysis of Emerging Therapeutic Strategies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the emerging therapeutic strategy of inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) for the treatment of non-alcoholic fatty liver disease (NAFLD), with a focus on the investigational compound Hsd17B13-IN-95 and its standing relative to other NAFLD drug candidates in development.
While specific efficacy data for the preclinical compound this compound is not publicly available, its therapeutic rationale is grounded in robust human genetic evidence. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH) and cirrhosis, suggesting that pharmacological inhibition of the HSD17B13 enzyme could be a promising therapeutic approach. This guide will compare the available data for HSD17B13 inhibitors as a class with other leading NAFLD drug candidates that employ different mechanisms of action.
Quantitative Efficacy Data Summary
The following table summarizes the available quantitative efficacy data for HSD17B13 inhibitors and other prominent NAFLD drug candidates from clinical trials. It is important to note that the data for HSD17B13 inhibitors are from early-phase trials and focus on target engagement and biomarker response, while the data for other candidates are from more advanced, late-stage trials with histological endpoints.
| Drug Candidate (Class) | Trial (Phase) | Key Efficacy Endpoint(s) | Results |
| HSD17B13 Inhibitors | |||
| INI-822 (Small Molecule) | Preclinical | Reduction in fibrotic proteins (α-SMA, Collagen Type 1) in a human liver-on-a-chip model. Reduction in Alanine Aminotransferase (ALT) in a rat model. | >40% decrease in fibrotic proteins. Statistically significant decrease in ALT levels.[1] |
| ARO-HSD (rapirosiran) (RNAi) | Phase 1/2 | Reduction in liver HSD17B13 mRNA and protein. Reduction in Alanine Aminotransferase (ALT). | Up to 93.4% reduction in HSD17B13 mRNA. Mean ALT reduction of up to 42.3%.[2] |
| Other NAFLD Drug Candidates | |||
| Semaglutide (GLP-1 RA) | ESSENCE (Phase 3) | NASH resolution with no worsening of fibrosis. | 62.9% vs. 34.3% for placebo.[3] |
| Improvement in fibrosis by ≥1 stage. | 36.8% vs. 22.4% for placebo.[3] | ||
| Resmetirom (THR-β Agonist) | MAESTRO-NASH (Phase 3) | NASH resolution with no worsening of fibrosis. | 25.9% (80 mg) and 29.9% (100 mg) vs. 9.7% for placebo.[4][5] |
| Improvement in fibrosis by ≥1 stage with no worsening of NAFLD activity score. | 24.2% (80 mg) and 25.9% (100 mg) vs. 14.2% for placebo.[5] | ||
| Obeticholic Acid (FXR Agonist) | REGENERATE (Phase 3) | Improvement in fibrosis by ≥1 stage with no worsening of NASH. | 22.4% (25 mg) vs. 9.6% for placebo.[6][7][8] |
| Lanifibranor (pan-PPAR Agonist) | NATIVE (Phase 2b) | NASH resolution with no worsening of fibrosis. | 49% (1200 mg) vs. 22% for placebo.[9] |
| Improvement in fibrosis by ≥1 stage with no worsening of NASH. | 48% (1200 mg) vs. 29% for placebo.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed role of HSD17B13 in NAFLD and the mechanism of its inhibition.
Caption: A typical workflow for the development of a NAFLD drug candidate.
Detailed Experimental Protocols
Below are the methodologies for the key clinical trials cited in this guide.
INI-822 (Preclinical)
-
Human Liver-on-a-Chip Model: A primary human liver-on-a-chip model was used to assess the anti-fibrotic effects of INI-822. The model was maintained in a high-fat medium to induce a NASH-like phenotype. INI-822 was administered to the system, and the levels of fibrotic proteins, specifically alpha-smooth muscle actin (α-SMA) and collagen type 1, were measured.[1]
-
Rat Model of NAFLD: Rats were fed a high-fat, choline-deficient diet to induce NAFLD. INI-822 was administered orally. The primary endpoints were the measurement of Alanine Aminotransferase (ALT) levels as a marker of liver injury and the analysis of hepatic phosphatidylcholine (PC) levels.[10]
ARO-HSD (rapirosiran) - AROHSD1001 (Phase 1/2)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study in healthy volunteers and patients with NASH.
-
Participants: Healthy volunteers and patients with a clinical diagnosis of NASH, confirmed by liver biopsy or non-invasive methods.
-
Intervention: Subcutaneous injections of ARO-HSD at doses of 25 mg, 100 mg, or 200 mg, or placebo.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Change from baseline in hepatic HSD17B13 mRNA and protein levels, and change in ALT levels. Liver biopsies were performed at baseline and at day 71 in the patient cohorts.[2]
Semaglutide - ESSENCE (Phase 3)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with biopsy-confirmed NASH and liver fibrosis of stage F2 or F3.
-
Intervention: Once-weekly subcutaneous injections of semaglutide (2.4 mg) or placebo.
-
Primary Endpoints: The proportion of patients with NASH resolution with no worsening of fibrosis.
-
Secondary Endpoints: The proportion of patients with an improvement in fibrosis stage of at least one stage with no worsening of NASH.[3]
Resmetirom - MAESTRO-NASH (Phase 3)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of at least 4 and fibrosis stage F2 or F3.
-
Intervention: Once-daily oral resmetirom (80 mg or 100 mg) or placebo.
-
Primary Endpoints: The proportion of patients with NASH resolution (including a reduction in NAS of at least 2 points) with no worsening of fibrosis, and the proportion of patients with an improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score at 52 weeks.[4][5]
Obeticholic Acid - REGENERATE (Phase 3)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with definite NASH and fibrosis stage F2 or F3.
-
Intervention: Once-daily oral obeticholic acid (10 mg or 25 mg) or placebo.
-
Primary Endpoint (18-month interim analysis): The proportion of patients with an improvement in fibrosis by at least one stage with no worsening of NASH.[6][7][8]
Lanifibranor - NATIVE (Phase 2b)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with non-cirrhotic, highly active NASH.
-
Intervention: Once-daily oral lanifibranor (800 mg or 1200 mg) or placebo for 24 weeks.
-
Primary Endpoint: A decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF) activity score without worsening of fibrosis.
-
Secondary Endpoints: NASH resolution and regression of fibrosis.[9][11]
Conclusion
Inhibition of HSD17B13 represents a genetically validated and promising new therapeutic avenue for NAFLD. While direct comparative efficacy data for this compound is not yet available, early data from other HSD17B13 inhibitors like INI-822 and ARO-HSD demonstrate successful target engagement and favorable effects on biomarkers of liver injury. As these and other HSD17B13 inhibitors progress through clinical development, their efficacy on histological endpoints will become clearer, allowing for a more direct comparison with other late-stage NAFLD drug candidates that have already demonstrated benefits in resolving NASH and improving fibrosis. The diverse mechanisms of action of the drugs currently in late-stage development highlight the multifaceted nature of NAFLD and suggest that a personalized medicine approach may ultimately be required for optimal patient care.
References
- 1. inipharm.com [inipharm.com]
- 2. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semaglutide treats liver disease in two thirds of patients | King's College London [kcl.ac.uk]
- 4. liverdiseasenews.com [liverdiseasenews.com]
- 5. gi.org [gi.org]
- 6. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [businesswire.com]
- 11. fattyliver.ca [fattyliver.ca]
Unraveling the Specificity of Hsd17B13 Targeting: A Comparative Guide for Researchers
A comprehensive analysis of Hsd17B13-IN-95 and other modulators in the context of knockout models reveals crucial insights for researchers in liver disease and drug development. This guide provides a detailed comparison of pharmacological inhibitors and genetic models, highlighting the nuanced role of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) in metabolic liver disease.
Recent advancements in the understanding of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), have identified Hsd17B13 as a promising therapeutic target. Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred the development of specific inhibitors to replicate this protective effect pharmacologically. However, studies in Hsd17B13 knockout mouse models have yielded complex and sometimes contradictory results, underscoring the importance of a careful and comparative approach to validating Hsd17B13 as a therapeutic target.
This guide provides an objective comparison of the available data on Hsd17B13 inhibitors, with a focus on this compound, and the phenotypes observed in Hsd17B13 knockout mice. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to navigate the complexities of Hsd17B13-targeted research.
Performance Comparison of Hsd17B13 Inhibitors
While this compound is a potent inhibitor of Hsd17B13, publicly available data on its in vivo efficacy and specificity remains limited. In contrast, other compounds, such as BI-3231, have been more extensively characterized and serve as valuable chemical probes for studying Hsd17B13 function. The following tables summarize the available quantitative data for these inhibitors.
| Inhibitor | Target | IC50 / Ki | Assay Type | Selectivity |
| This compound | HSD17B13 | IC50: 0.01 μM | Enzymatic Assay (Estradiol as substrate) | Data not publicly available |
| BI-3231 | human HSD17B13 | IC50: 1 nM, Ki: 0.7 ± 0.2 nM[1][2] | Enzymatic Assay | >10,000-fold vs HSD17B11[1] |
| mouse HSD17B13 | IC50: 13 nM[2] | Enzymatic Assay | ||
| EP-036332 | HSD17B13 | Potent inhibitor (specific values not disclosed) | Biochemical and Cellular Assays | Selective (details not disclosed) |
Pharmacokinetic Properties of Hsd17B13 Inhibitors
The pharmacokinetic profiles of Hsd17B13 inhibitors are crucial for their potential therapeutic application. BI-3231, for instance, exhibits rapid plasma clearance but significant liver accumulation.
| Inhibitor | Species | Administration | Key Findings |
| BI-3231 | Rat | Intravenous | Rapid plasma clearance; significant biliary excretion (~50% of dose within 1 hour).[3] |
| Mouse | Subcutaneous | Maintained unbound plasma concentrations >10-fold the in vitro mouse Ki over 8 hours.[4] |
Hsd17B13 Knockout Models vs. Pharmacological Inhibition
A critical aspect of validating Hsd17B13 as a therapeutic target is understanding the discrepancies between genetic knockout models and the effects of pharmacological inhibition. While human genetics point to a protective role for Hsd17B13 loss-of-function, knockout mouse studies have not consistently replicated this finding.
| Model | Dietary Challenge | Key Phenotypic Outcomes |
| Hsd17B13 Knockout (KO) Mice | ||
| Regular Chow | Increased body and liver weight compared to wild-type (WT).[5] In another study, spontaneous hepatic steatosis and inflammation at 9 months.[6] | |
| High-Fat Diet (HFD) | No difference in body weight, liver weight, hepatic triglycerides, or inflammation scores compared to WT.[5][7] | |
| Western Diet (WD) | No difference in body weight, liver weight, hepatic triglycerides, or liver injury markers compared to WT.[5][7] | |
| Alcohol-containing diet | No difference in liver enzymes or hepatic triglycerides compared to WT.[5] | |
| Pharmacological Inhibition/Knockdown | ||
| shRNA-mediated knockdown | High-Fat Diet (HFD) | Markedly improved hepatic steatosis, decreased serum ALT and FGF21 levels, and reduced markers of liver fibrosis.[8][9] |
| Antisense oligonucleotide (ASO) | Choline-deficient, L-amino acid-defined, HFD (CDAHFD) | Modulated hepatic steatosis but did not decrease hepatic fibrosis.[10] |
| EP-036332 (prodrug EP-037429) | Adenoviral-induced acute liver injury & CDAAHFD-induced chronic liver injury | Hepatoprotective effects observed.[11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the proposed signaling pathway of Hsd17B13 and a general workflow for evaluating inhibitor specificity.
Caption: Proposed signaling pathway for Hsd17B13-mediated lipogenesis.
Caption: Experimental workflow to confirm the on-target specificity of an Hsd17B13 inhibitor using knockout models.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of Hsd17B13 inhibitors and knockout models.
HSD17B13 Enzymatic Activity Assay
This protocol is adapted from studies characterizing HSD17B13 inhibitors.[12][13][14]
Objective: To measure the in vitro inhibitory activity of a compound against Hsd17B13.
Materials:
-
Recombinant human or mouse Hsd17B13 protein
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA)
-
NAD+ (cofactor)
-
Substrate (e.g., Estradiol or all-trans-retinol)
-
Test compound (e.g., this compound) dissolved in DMSO
-
NADH detection reagent (e.g., NADH-Glo™ Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the assay wells. Include vehicle control (DMSO) and no-enzyme control wells.
-
Add a solution containing the Hsd17B13 enzyme and NAD+ to all wells except the no-enzyme controls.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced by adding the NADH detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Diet-Induced NASH Model in Mice
This protocol is a generalized procedure based on several studies inducing NASH in mice.[15][16][17][18][19]
Objective: To induce a NASH phenotype in mice that mimics human disease for in vivo testing of Hsd17B13 inhibitors or for characterizing knockout models.
Materials:
-
Male C57BL/6J mice (or Hsd17B13 knockout and wild-type littermates), 8-12 weeks old
-
Western Diet (high-fat, high-fructose, and high-cholesterol)
-
Standard chow diet (for control group)
-
Metabolic cages for monitoring food and water intake
-
Equipment for blood collection and analysis (e.g., for ALT, AST, glucose, lipids)
-
Histology supplies (formalin, paraffin, sectioning equipment, H&E and Sirius Red stains)
-
Equipment for molecular analysis (RNA/protein extraction kits, qPCR machine, etc.)
Procedure:
-
Acclimatize mice to the animal facility for at least one week.
-
Divide mice into experimental groups (e.g., WT on chow, WT on WD, KO on chow, KO on WD).
-
Provide ad libitum access to the respective diets and drinking water for a specified duration (e.g., 16-24 weeks).
-
Monitor body weight, food, and water intake weekly.
-
At the end of the study period, collect blood samples for biochemical analysis of liver enzymes and metabolic parameters.
-
Euthanize the mice and harvest the livers.
-
Weigh the livers and take portions for histology, gene expression analysis, and lipidomics.
-
For histology, fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E (for steatosis and inflammation) and Sirius Red (for fibrosis).
-
Score the histology slides for NAFLD Activity Score (NAS) and fibrosis stage.
-
Analyze the remaining liver tissue for gene expression of inflammatory and fibrotic markers (e.g., Tnf-α, Il-6, Col1a1, Timp1) and for quantification of hepatic triglycerides and cholesterol.
Conclusion and Future Directions
The investigation into Hsd17B13 as a therapeutic target for liver disease presents a compelling yet complex picture. Potent inhibitors like this compound are being developed, and well-characterized probes such as BI-3231 are enabling detailed pharmacological studies. However, the stark contrast between the protective effects of HSD17B13 loss-of-function in humans and the often non-protective or even detrimental phenotype in global Hsd17b13 knockout mice highlights a potential disconnect in the biological function of this enzyme between species.
These findings underscore the critical need for further research to elucidate the precise mechanisms of Hsd17B13 action in both human physiology and pathophysiology. For researchers in this field, the following considerations are paramount:
-
Careful Model Selection: The choice of animal model is crucial. While global knockout mice provide insights into the developmental and systemic roles of a gene, inducible or tissue-specific knockout models, as well as humanized mouse models, may more accurately reflect the therapeutic potential of targeting Hsd17B13 in adult-onset disease. Furthermore, shRNA-mediated knockdown in adult animals appears to better mimic the human genetic data.[8][9]
-
On-Target Validation: As demonstrated by the proposed experimental workflow, the use of knockout models is indispensable for confirming the on-target specificity of pharmacological inhibitors.
-
Translational Endpoints: A focus on translatable biomarkers and endpoints in preclinical studies will be essential for bridging the gap between animal models and human clinical trials.
References
- 1. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enanta.com [enanta.com]
- 15. journals.plos.org [journals.plos.org]
- 16. Is Western Diet-Induced Nonalcoholic Steatohepatitis in Ldlr-/- Mice Reversible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The Influence of Different Fat Sources on Steatohepatitis and Fibrosis Development in the Western Diet Mouse Model of Non-alcoholic Steatohepatitis (NASH) [frontiersin.org]
- 18. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
A Head-to-Head Comparison of Hsd17B13-IN-95 and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease. This has spurred the development of small molecule inhibitors targeting HSD17B13. This guide provides a head-to-head comparison of Hsd17B13-IN-95 with other notable small molecule inhibitors, supported by available experimental data.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the key quantitative data for this compound and other selected small molecule inhibitors of HSD17B13. It is important to note that the data are compiled from various sources and may not have been generated under identical experimental conditions, which can influence the results.
| Inhibitor | Target | IC50 | Selectivity | Pharmacokinetics (PK) | Developer/Source |
| This compound | HSD17B13 | <0.1 μM (estradiol as substrate)[1] | Not specified | Not specified | MedchemExpress |
| BI-3231 | Human HSD17B13 | 1 nM[2] | >10,000-fold vs HSD17B11[2] | High clearance, short half-life in vivo[2] | Boehringer Ingelheim |
| Mouse HSD17B13 | 13 nM[3] | ||||
| INI-822 | HSD17B13 | Low nM potency[4] | >100-fold vs other HSD17B family members[4] | Low clearance, good oral bioavailability[4] | Inipharm |
| HSD17B13-IN-9 | HSD17B13 | 0.01 μM (for 50 nM HSD17B13)[5] | Not specified | Not specified | MedchemExpress |
Experimental Protocols
Detailed, standardized head-to-head experimental protocols are not publicly available. However, based on published research, the following methodologies are representative of the assays used to characterize these inhibitors.
HSD17B13 Enzymatic Activity Assay (General Protocol)
This protocol is a composite based on descriptions of assays for HSD17B13 inhibitors.[6][7][8]
Objective: To determine the in vitro potency (IC50) of small molecule inhibitors against HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Detection Reagent (e.g., NADH-Glo™ Detection Kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add a small volume of the diluted inhibitor to the wells.
-
Add the recombinant HSD17B13 enzyme to the wells and incubate briefly.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., Estradiol) and the cofactor (NAD+).
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 1 hour at room temperature).
-
Stop the reaction and measure the product formation. This can be done through various detection methods:
-
Luminescence-based NADH detection: Add a detection reagent that generates a luminescent signal proportional to the amount of NADH produced. Read the luminescence on a plate reader.
-
Mass Spectrometry (e.g., MALDI-TOF MS or RapidFire MS): Directly measure the formation of the product (e.g., estrone from estradiol).
-
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic curve.
High-Throughput Screening (HTS) using MALDI-TOF Mass Spectrometry
This method was used for the discovery of BI-3231.[9]
Objective: To screen a large compound library for inhibitors of HSD17B13.
Workflow:
-
Assay Preparation: Similar to the enzymatic assay, reactions are set up in multi-well plates containing the enzyme, substrate, cofactor, and test compounds.
-
Reaction Incubation: The reaction is incubated to allow for product formation.
-
Sample Preparation for MALDI-TOF:
-
An aliquot of the reaction mixture is mixed with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA).
-
The mixture is spotted onto a MALDI target plate and allowed to crystallize.
-
-
Data Acquisition: The MALDI-TOF mass spectrometer analyzes the spots, measuring the mass-to-charge ratio of the molecules present. The relative abundance of the substrate and product is quantified.
-
Hit Identification: Compounds that significantly reduce the formation of the product are identified as potential inhibitors.
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is implicated in several interconnected pathways related to liver pathophysiology, primarily involving lipid and retinol metabolism, and inflammation. Its inhibition is thought to be protective against liver damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. inipharm.com [inipharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. enanta.com [enanta.com]
- 8. enanta.com [enanta.com]
- 9. pubs.acs.org [pubs.acs.org]
Independent Validation of Hsd17B13 Inhibition: A Comparative Guide to Emerging Protective Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a liver-specific enzyme implicated in the progression of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), has emerged as a promising therapeutic strategy. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[1][2][3] This has spurred the development of various inhibitors targeting Hsd17B13. While information on a specific compound denoted as "Hsd17B13-IN-95" is not publicly available, this guide provides a comparative analysis of independently validated therapeutic candidates targeting Hsd17B13, presenting available preclinical and clinical data to aid researchers in the field.
Comparative Analysis of Hsd17B13 Inhibitors
The current landscape of Hsd17B13 inhibitors includes small molecules and RNA interference (RNAi) therapeutics. Below is a summary of key quantitative data for prominent candidates.
| Therapeutic Candidate | Type | Developer(s) | Mechanism of Action | Potency (IC50) | Key Findings | Clinical Trial Phase |
| BI-3231 | Small Molecule | Boehringer Ingelheim | Potent and selective inhibitor of Hsd17B13 enzymatic activity. | 1 nM | High selectivity (>10,000-fold over Hsd17B11).[4] Undergoes extensive phase II metabolism, which may limit its in vivo application.[5] | Preclinical |
| INI-678 | Small Molecule | Inipharm | Potent and selective inhibitor of Hsd17B13. | Not Disclosed | Showed reduction in key markers of liver fibrosis (α-SMA, COL-I) in a 3D liver-on-a-chip model.[1] | Preclinical |
| INI-822 | Small Molecule | Inipharm | First-in-class oral small molecule inhibitor of Hsd17B13. | Not Disclosed | First small molecule inhibitor of Hsd17B13 to enter clinical development for fibrotic liver diseases.[4] | Phase I (NCT05945537)[4] |
| Rapirosiran (ALN-HSD-001) | RNAi Therapeutic | Alnylam Pharmaceuticals | N-acetylgalactosamine-conjugated small-interfering RNA that targets and degrades Hsd17B13 mRNA. | Not Applicable | Demonstrated a robust, dose-dependent reduction in liver Hsd17B13 mRNA (up to 78% reduction).[6] Encouraging safety and tolerability profile.[6] | Phase I (NCT04565717)[6] |
| GSK4532990 (ARO-HSD) | RNAi Therapeutic | Arrowhead Pharmaceuticals / GSK | RNAi therapeutic designed to reduce the expression of Hsd17B13. | Not Applicable | Reduced Hsd17B13 mRNA and protein levels in the liver, as well as liver enzymes (ALT and AST).[4] | Phase I/II (NCT04202354)[4] |
| AZD7503 | RNAi Therapeutic | AstraZeneca | Investigational RNAi therapeutic targeting Hsd17B13. | Not Applicable | Aims to assess the knockdown of hepatic Hsd17B13 mRNA in individuals with NAFLD or NASH. | Phase I (Completed)[7] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of therapeutic candidates. Below are generalized protocols for key experiments in the evaluation of Hsd17B13 inhibitors.
Hsd17B13 Enzyme Inhibition Assay
This assay is fundamental to determining the potency of small molecule inhibitors.
-
Enzyme and Substrate Preparation : Recombinant human Hsd17B13 protein is purified. Estradiol or other known substrates and the cofactor NAD+ are prepared in an appropriate buffer.
-
Inhibitor Incubation : A dilution series of the test inhibitor (e.g., BI-3231) is prepared. The inhibitor is pre-incubated with the Hsd17B13 enzyme in the presence of NAD+.
-
Reaction Initiation and Measurement : The enzymatic reaction is initiated by the addition of the substrate. The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm or through a coupled luminescence-based detection system.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve. A similar protocol was used for the characterization of BI-3231.[5]
Cell-Based Assays for Target Engagement and Downstream Effects
These assays assess the inhibitor's activity in a biological context.
-
Cell Culture : Human hepatocyte-derived cell lines (e.g., HepG2) or primary human hepatocytes are cultured.
-
Treatment : Cells are treated with varying concentrations of the Hsd17B13 inhibitor or transfected with RNAi therapeutics.
-
Target Engagement (RNAi) : For RNAi therapeutics like rapirosiran, Hsd17B13 mRNA levels are quantified using quantitative real-time PCR (qRT-PCR) to confirm target knockdown.
-
Lipid Accumulation Assay : To induce steatosis, cells are often treated with oleic and palmitic acids. After treatment with the inhibitor, intracellular lipid droplets are stained with a fluorescent dye (e.g., Nile Red or BODIPY) and quantified by high-content imaging or flow cytometry.
-
Fibrosis Marker Analysis : The expression of profibrogenic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I (COL-I) can be measured by qRT-PCR, western blotting, or immunofluorescence, as was done for INI-678 in a 3D liver model.[1]
In Vivo Efficacy Studies in Animal Models of NASH
Animal models are essential for evaluating the therapeutic potential of Hsd17B13 inhibitors.
-
Animal Model : Commonly used models include mice fed a high-fat, high-fructose diet or a choline-deficient, L-amino acid-defined diet to induce NASH.
-
Drug Administration : The test compound is administered to the animals (e.g., orally or via subcutaneous injection) for a defined period.
-
Efficacy Assessment :
-
Biochemical Analysis : Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.
-
Histopathology : Liver tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for steatosis and inflammation, and Sirius Red for fibrosis) for histological scoring of NAFLD Activity Score (NAS) and fibrosis stage.
-
Gene Expression Analysis : Hepatic expression of Hsd17B13 and genes involved in lipid metabolism and fibrosis is analyzed by qRT-PCR.
-
Lipidomics : Hepatic lipid content (e.g., triglycerides) is quantified.
-
Visualizing the Landscape of Hsd17B13 Inhibition
Diagrams illustrating the signaling pathway, experimental workflow, and logical relationships are provided below to enhance understanding.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-95: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information on the proper disposal procedures for the research compound Hsd17B13-IN-95, emphasizing safety and adherence to regulatory standards.
Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general best practices for the disposal of potent small molecule inhibitors used in research. All procedures should be performed in accordance with institutional and local environmental health and safety (EHS) guidelines.
Step-by-Step Disposal Protocol
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Treat this compound as a potentially hazardous compound.
-
Always consult your institution's Chemical Hygiene Plan before handling.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
-
Waste Segregation:
-
Do not mix this compound waste with general laboratory trash.
-
Segregate waste streams to avoid incompatible chemical reactions.[1]
-
Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be collected separately from liquid waste.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2] Plastic containers are often preferred.[2]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Indicate the date when waste was first added to the container.
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
Important Considerations:
-
Drain Disposal: Never dispose of this compound, or any hazardous chemical, down the drain.[2][3]
-
Empty Containers: Containers that held the pure compound should be managed as hazardous waste. They may require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[4]
-
Spill Management: In the event of a spill, follow your laboratory's established spill response protocol. For potent compounds, this typically involves using an inert absorbent material and collecting all cleanup materials as hazardous waste.
Quantitative Data Summary for Chemical Waste Management
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 10.5 (for non-hazardous, aqueous solutions only) | [3] |
| Maximum Accumulation Time | Up to 12 months in a Satellite Accumulation Area | [2] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion | [1] |
| "Empty" Container Residue | No more than 2.5 cm (1 in.) or 3% by weight | [4] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
